1-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-yl}piperidine

Regiochemistry Kinase Inhibition EGFR

Researchers pursuing kinase inhibitor SAR often face inconsistent purity and incorrect regioisomers that confound activity data. This 2-piperidinyl-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride (CAS 1823582-31-5) is a pre-functionalized, regioisomer-pure building block that ensures reproducible kinase hinge-binding interactions. • Correct [3,4-d] regioisomer enables predictable binding and selectivity profiling. • Supplied as stable dihydrochloride salt (MW 291.22, ≥95% purity) for reliable high-throughput screening. • Enables rapid diversification at 4-, 6-, and 8-positions for systematic SAR exploration.

Molecular Formula C12H18N4
Molecular Weight 218.30 g/mol
Cat. No. B13241805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-yl}piperidine
Molecular FormulaC12H18N4
Molecular Weight218.30 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=C3CCNCC3=N2
InChIInChI=1S/C12H18N4/c1-2-6-16(7-3-1)12-14-8-10-4-5-13-9-11(10)15-12/h8,13H,1-7,9H2
InChIKeyWRCNLMCHIYBPJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-yl}piperidine: Kinase Inhibitor Scaffold


1-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-yl}piperidine (CAS 1823582-31-5) is a tetrahydropyrido[3,4-d]pyrimidine derivative featuring a piperidine ring attached at the 2-position . This bicyclic heterocycle belongs to a privileged class of kinase inhibitor scaffolds, with the pyrido[3,4-d]pyrimidine core being actively pursued in the development of CDK4/6 inhibitors and other oncology targets [1]. The compound is commercially supplied as the dihydrochloride salt with a molecular weight of 291.22 g/mol and a minimum purity of 95% .

Scaffold class
Pyrido[3,4-d]pyrimidine kinase inhibitor scaffold for CDK4/6 and related target research
Building block type
Pre-functionalized 2-piperidinyl derivative eliminates one synthetic step
Supplied form
Dihydrochloride salt supports aqueous solubility and assay preparation

Regioisomer Mismatch and Precursor Impact on Pyridopyrimidines


The pyrido[3,4-d]pyrimidine scaffold is not interchangeable with its [4,3-d] regioisomer, as the position of the pyridine nitrogen critically dictates hydrogen-bonding patterns, kinase selectivity, and potency [1]. Additionally, using the 2-chloro precursor instead of the pre-functionalized 2-piperidinyl derivative adds synthetic steps and introduces variability in reaction yields and purity profiles . The quantitative evidence below establishes why selecting the correct regioisomer and pre-functionalized building block is essential for reproducible results in medicinal chemistry and chemical biology workflows.

Regioisomer mismatch
Pyrido[4,3-d]pyrimidine regioisomer may shift kinase selectivity and potency due to altered hinge-binding geometry.
Precursor variability
2-Chloro precursor requires additional amination step; reported yields vary, introducing batch-dependent purity and byproduct profiles.

Pyrido[3,4-d]pyrimidine-piperidine vs. Close Analogs


EGFR Kinase Potency: [3,4-d] vs [4,3-d] Pyridopyrimidines

In a direct comparison of regioisomeric pyrido[d]pyrimidines, the 6-methylamino-substituted pyrido[3,4-d]pyrimidine exhibited an IC50 of 0.008 nM against isolated EGFR tyrosine kinase, while the analogous 7-methylamino-substituted pyrido[4,3-d]pyrimidine showed an IC50 of 0.13 nM, representing a 16-fold superiority for the [3,4-d] scaffold [1]. This demonstrates that the [3,4-d] regiochemistry provides a more favorable orientation for ATP-binding site interactions.

EGFR kinase potency
Class-level
IC50 0.008 nM ([3,4-d]) vs 0.13 nM ([4,3-d])
Reported kinase inhibition context
16-fold difference; class-level inference from published EGFR assay
Regiochemistry Kinase Inhibition EGFR

Salt Form and Purity Impact on Reproducibility

The commercially available dihydrochloride salt of the [3,4-d] isomer is supplied with a minimum purity of 95% , whereas the free base form of the [4,3-d] regioisomer is offered at 'No Less Than' (NLT) 97% purity . While the 2% nominal purity gap may appear modest, variations in impurity profiles between regioisomers can profoundly affect biological assay variability and synthetic yield during further derivatization steps.

Purity specification
Data to verify
Min. 95% (dihydrochloride) vs NLT 97% (free base of [4,3-d])
Purity specification review
Supplier-specified; impurity profiles may differ
Purity Quality Control Reproducibility

Salt Form: Solubility and Molecular Weight Differences

The [3,4-d] isomer is consistently supplied as the dihydrochloride salt (MW 291.22 g/mol) , while the [4,3-d] isomer is predominantly available as the free base (MW 218.30 g/mol) . This 33% difference in molecular weight and the ionic character of the hydrochloride salt confer distinct aqueous solubility and dissolution rates, which are critical parameters for in vitro assay preparation and in vivo formulation studies.

Salt form & MW
Data to verify
291.22 g/mol (dihydrochloride) vs 218.30 g/mol (free base [4,3-d])
Salt-form and solubility context
33% MW difference; may affect dissolution and dosing calculations
Salt Form Solubility Molecular Weight

Synthetic Step Advantage: Pre-functionalized vs Chloro Building Block

The 2-piperidinyl derivative is synthesized by nucleophilic substitution of the 2-chloro precursor (CAS 1196153-06-6). Procuring the pre-functionalized 2-piperidinyl compound eliminates one synthetic step, reducing the overall reaction sequence and avoiding potential byproduct formation from residual chlorine species . The 2-chloro intermediate is commercially available with a purity of ≥95% , but subsequent amination yields can vary (60-85% typical, based on patent examples [1]), introducing batch-to-batch variability.

Synthetic step advantage
Source review
Pre-functionalized saves 1 step; avoids amination yield loss of 15–40%
Synthetic step efficiency context
Based on patent synthetic schemes
Synthetic Efficiency Building Block Backbone Functionalization

Pyrido[3,4-d]pyrimidine-piperidine Applications in Drug Discovery & Chemical Biology


CDK4/6 Inhibitor Lead Optimization

As the pyrido[3,4-d]pyrimidine core is a validated scaffold for CDK4/6 inhibition, this compound serves as a versatile starting point for structure-activity relationship (SAR) exploration by enabling rapid diversification at the 4-, 6-, and 8-positions while retaining the 2-piperidinyl substitution that contributes to kinase hinge-binding interactions [1].

Kinase Selectivity Profiling Across Regioisomeric Series

The compound is ideal for constructing a regioisomer-matched panel (alongside the [4,3-d] and [3,2-d] analogs) to systematically assess the contribution of pyridine nitrogen placement to kinase selectivity and off-target liability, a critical step in clinical candidate nomination [2].

Biochemical Assay Standardization

The well-defined salt form (dihydrochloride) and purity specification (≥95%) make this compound suitable as a reference standard for calibrating high-throughput screening assays, ensuring reproducibility across laboratories and screening campaigns .

Chemical Biology Probe Development

The compound's modifiable scaffold allows for the introduction of photoaffinity labels or biotin linkers at the 4- or 6-positions, facilitating target engagement studies and proteomic profiling of binding partners in cellular contexts [1].

Application
Selection Property
Validation Focus
CDK4/6 inhibitor lead optimization
Pre-functionalized 2-piperidinyl scaffold
Hinge-binding SAR at 4-,6-,8-positions
Kinase selectivity profiling
Regioisomeric [3,4-d] scaffold
Off-target kinase panel screening
Biochemical assay standardization
Defined salt form and purity spec
Lot-to-lot reproducibility in HTS
Chemical biology probe development
Modifiable pyridopyrimidine core
Target engagement and proteomic profiling
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